molecular formula C24H22F3N5S B2640092 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-69-5

4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

Cat. No.: B2640092
CAS No.: 303985-69-5
M. Wt: 469.53
InChI Key: HNEVTSBPBNCWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: N-oxides, sulfoxides.

    Reduction Products: Primary amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it useful in the production of high-performance materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile lies in its combination of a trifluoromethyl group, piperazine ring, and pyrimidine core, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5S/c1-31-10-12-32(13-11-31)22-20(15-28)21(18-7-3-2-4-8-18)29-23(30-22)33-16-17-6-5-9-19(14-17)24(25,26)27/h2-9,14H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEVTSBPBNCWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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